2-{[3-(Trifluoromethyl)phenyl]sulfanyl}quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-{[3-(Trifluoromethyl)phenyl]sulfanyl}quinoxaline” is a chemical compound with the molecular formula C15H9F3N2S . It has an average mass of 306.306 Da and a monoisotopic mass of 306.043854 Da .
Molecular Structure Analysis
The molecular structure of “2-{[3-(Trifluoromethyl)phenyl]sulfanyl}quinoxaline” consists of a quinoxaline core, which is a type of heterocyclic compound. Attached to this core is a trifluoromethyl group and a phenyl group, both of which can significantly influence the compound’s chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “2-{[3-(Trifluoromethyl)phenyl]sulfanyl}quinoxaline” can be influenced by its molecular structure. This compound has a molecular formula of C15H9F3N2S, an average mass of 306.306 Da, and a monoisotopic mass of 306.043854 Da .Aplicaciones Científicas De Investigación
- Researchers have explored the quinoxaline moiety’s impact on cancer cells. Some derivatives exhibit promising anti-cancer properties by inhibiting cell proliferation or inducing apoptosis. These compounds could serve as potential candidates for cancer therapy .
- Quinoxaline derivatives have demonstrated antimicrobial effects against bacteria, fungi, and other microorganisms. Their ability to disrupt microbial growth and biofilm formation makes them relevant for combating infections .
- Investigations into quinoxaline derivatives have revealed their potential as anti-convulsants. These compounds may modulate neuronal excitability and reduce seizure activity .
- Some quinoxaline derivatives exhibit anti-tubercular properties. Researchers have explored their efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis .
- Quinoxalines have been evaluated for their anti-malarial effects. These compounds may interfere with the parasite’s life cycle or inhibit its growth .
- Leishmaniasis, caused by protozoan parasites, is a neglected tropical disease. Quinoxaline derivatives have shown promise in combating Leishmania species .
- Researchers have investigated quinoxaline derivatives as potential anti-HIV agents. These compounds may inhibit viral replication or entry into host cells .
- Quinoxalines possess anti-inflammatory properties. They may modulate immune responses and reduce inflammation in various conditions .
- Some quinoxaline derivatives exhibit antioxidant effects, protecting cells from oxidative stress and associated damage .
- Investigations into quinoxalines have explored their potential in Alzheimer’s disease. These compounds may impact neurodegenerative processes .
- Quinoxaline derivatives have been studied for their effects on glucose metabolism and insulin sensitivity. They could play a role in managing diabetes .
- Given the ongoing pandemic, researchers have investigated quinoxalines as potential inhibitors of SARS-CoV-2 or modulators of the immune response .
- Dengue virus, transmitted by mosquitoes, causes dengue fever. Quinoxaline derivatives have been explored for their antiviral effects against dengue .
- Quinoxalines may impact neurodegenerative disorders like Parkinson’s disease. Their effects on dopaminergic pathways are of interest .
- Some quinoxaline derivatives act as antagonists at the 5-HT3 receptor, which is relevant for nausea and vomiting control .
- Amoebiasis, caused by Entamoeba histolytica, can lead to severe gastrointestinal infections. Quinoxalines have been studied for their effects against this parasite .
Anti-Cancer & Anti-Proliferative Activity
Anti-Microbial Activity
Anti-Convulsant Activity
Anti-Tuberculosis Activity
Anti-Malarial Activity
Anti-Leishmanial Activity
Anti-HIV Activity
Anti-Inflammatory Activity
Anti-Oxidant Activity
Anti-Alzheimer’s Activity
Anti-Diabetic Activity
Anti-COVID Activity
Anti-Dengue Activity
Anti-Parkinson’s Activity
5HT3 Receptor Antagonist Activity
Anti-Amoebiasis Activity
Propiedades
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]sulfanylquinoxaline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N2S/c16-15(17,18)10-4-3-5-11(8-10)21-14-9-19-12-6-1-2-7-13(12)20-14/h1-9H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXZSPEAYEXXLJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)SC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-(Trifluoromethyl)phenyl]sulfanyl}quinoxaline |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.